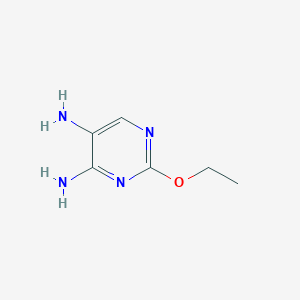

2-Ethoxypyrimidine-4,5-diamine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H10N4O |

|---|---|

Molecular Weight |

154.17 g/mol |

IUPAC Name |

2-ethoxypyrimidine-4,5-diamine |

InChI |

InChI=1S/C6H10N4O/c1-2-11-6-9-3-4(7)5(8)10-6/h3H,2,7H2,1H3,(H2,8,9,10) |

InChI Key |

BDWMOPDGRRHFEM-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=NC=C(C(=N1)N)N |

Origin of Product |

United States |

Synthetic Methodologies for 2 Ethoxypyrimidine 4,5 Diamine

Strategies for Pyrimidine (B1678525) Ring Formation

The construction of the pyrimidine ring is a foundational step in heterocyclic chemistry, with several well-established methods. The most common and versatile approach involves the condensation of a compound containing an N-C-N fragment (like guanidine (B92328) or amidine) with a three-carbon (C-C-C) fragment. bu.edu.eg

Cyclocondensation reactions are a cornerstone of pyrimidine synthesis. nih.gov This strategy involves reacting a binucleophilic N-C-N component, such as guanidine or its derivatives, with a bielectrophilic three-carbon component. bu.edu.eg The reaction of guanidine with a suitable 1,3-dielectrophile is a primary method for producing 2-aminopyrimidines. wikipedia.org To synthesize the target molecule, a substituted guanidine, such as an O-alkylisourea, could be employed to directly install the C2-alkoxy group.

A plausible, though less direct, route involves using guanidine to form a 2-aminopyrimidine (B69317) precursor. This 2-amino group can later be chemically modified or replaced. For instance, the initial 2-aminopyrimidine product could undergo diazotization followed by substitution to introduce the ethoxy group.

Table 1: Examples of Cyclocondensation for Pyrimidine Synthesis

| N-C-N Component | Three-Carbon Synthon | General Product |

|---|---|---|

| Guanidine | 1,3-Diketone | 2-Aminopyrimidine |

| Amidine | β-Keto Ester | 2-Substituted Pyrimidin-4-ol |

The choice of the three-carbon synthon is critical as it dictates the substitution pattern on the pyrimidine ring, particularly at positions 4, 5, and 6. bu.edu.eg For the synthesis of 2-Ethoxypyrimidine-4,5-diamine, the three-carbon unit must contain precursors to the two amino groups at the C4 and C5 positions.

Potential synthons could include dinitriles, such as malononitrile (B47326) derivatives, which can be functionalized to introduce the necessary amine precursors. For example, a reaction might start with a three-carbon compound that already possesses nitro or cyano groups, which are later reduced to amines. A key intermediate could be 2-aminopropene-1,1,3-tricarbonitrile or a related activated methylene (B1212753) compound that can react with a guanidine derivative.

The Pinner synthesis is a classical method that utilizes the condensation of β-oxo esters (also known as β-keto esters) with amidines or guanidines. mdpi.comslideshare.net This reaction is a reliable way to form substituted pyrimidine rings. nih.gov Typically, the condensation of a β-keto ester like ethyl acetoacetate (B1235776) with guanidine hydrochloride leads to the formation of a 2-amino-4-hydroxy-6-methylpyrimidine. bu.edu.eg

While this method is powerful, it generally yields pyrimidones (hydroxypyrimidines), which would necessitate further functional group interconversions to achieve the 4,5-diamine structure of the target molecule. mdpi.comslideshare.net This would involve converting the C4-hydroxyl group into an amino group and introducing a second amino group at the C5 position, which often requires multi-step sequences like nitration followed by reduction.

Precursor Synthesis and Functional Group Introduction

A common and highly effective strategy in pyrimidine chemistry involves building a less functionalized pyrimidine ring first and then introducing the desired substituents through precursor modification. This often involves the use of halogenated intermediates.

Halogenated pyrimidines are versatile intermediates in the synthesis of pyrimidine derivatives because the halogen acts as an excellent leaving group for nucleophilic aromatic substitution reactions. bhu.ac.inclockss.org The most common halogenated intermediates are chloropyrimidines.

These intermediates are typically prepared from their corresponding pyrimidone (or hydroxypyrimidine) precursors. bhu.ac.in The hydroxyl group of a pyrimidone can be converted to a chloro group by treatment with a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃). nih.gov For the synthesis of this compound, a hypothetical route could involve the synthesis of 4,5-diamino-pyrimidin-2-ol, followed by chlorination with POCl₃ to yield 2-chloro-pyrimidine-4,5-diamine. This chlorinated compound then serves as the direct precursor for introducing the ethoxy group.

Table 2: Chlorination of Pyrimidones

| Starting Material | Reagent | Product |

|---|---|---|

| 2-Pyrimidone | Phosphorus Oxychloride (POCl₃) | 2-Chloropyrimidine (B141910) |

| Uracil (Pyrimidine-2,4-dione) | Phosphorus Oxychloride (POCl₃) | 2,4-Dichloropyrimidine |

The introduction of an ethoxy group onto the pyrimidine ring is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction. nih.gov In this step, a halogenated pyrimidine precursor is treated with an ethoxide source. rsc.org The electron-deficient nature of the pyrimidine ring facilitates attack by nucleophiles, especially when electron-withdrawing groups are present. wikipedia.org

Specifically, a 2-chloropyrimidine intermediate can be reacted with sodium ethoxide (NaOEt) in ethanol (B145695). The ethoxide ion acts as the nucleophile, displacing the chloride ion at the C2 position to form the desired 2-ethoxy derivative. nih.gov This reaction is generally efficient and is a standard method for producing alkoxy-substituted pyrimidines. rsc.org The lability of leaving groups on the pyrimidine ring is typically in the order of C4/C6 > C2, meaning that careful control of reaction conditions or the use of a precursor halogenated only at the C2 position is necessary for selective substitution. slideshare.net

Formation of Diamine Functionalities on the Pyrimidine Core

The introduction of vicinal diamine groups at the C4 and C5 positions of the 2-ethoxypyrimidine (B1642859) core is a critical step in the synthesis of the target molecule. Several established methods in pyrimidine chemistry can be adapted for this transformation. A common strategy involves the sequential introduction of the amino groups, often starting from a suitably substituted pyrimidine precursor.

One plausible route begins with a 2-ethoxypyrimidine bearing leaving groups, such as chlorine atoms, at the C4 and C6 positions. The differential reactivity of these positions can be exploited for selective amination. For instance, monoamination of a 4,6-dichloropyrimidine (B16783) derivative can be achieved under controlled conditions. Subsequently, the introduction of a nitro group at the C5 position, followed by reduction, can yield the desired 4,5-diamine. The reduction of the nitro group is a well-established transformation, often accomplished using reducing agents like sodium dithionite (B78146) or through catalytic hydrogenation.

Alternatively, a strategy starting from a 5-nitropyrimidine (B80762) derivative can be employed. The introduction of an amino group at the C4 position can be achieved through nucleophilic aromatic substitution of a suitable leaving group. The subsequent reduction of the nitro group at the C5 position would then furnish the 4,5-diamine functionality. The synthesis of various 4,5-diaminopyrimidines has been reported as a crucial step in the preparation of purines and pteridines. researchgate.net

The direct amination of pyrimidine rings is also a feasible approach. Recent developments have focused on C-H amination techniques, which offer a more atom-economical route. researchgate.net While challenging, the selective introduction of two adjacent amino groups on the pyrimidine ring represents an active area of research. The synthesis of vicinal diamines is a significant endeavor in organic chemistry due to their presence in many biologically active molecules. researchgate.netnih.govorganic-chemistry.org

Optimization of Reaction Conditions and Yields

To ensure high yields and purity of this compound, the careful optimization of reaction conditions is paramount. Key parameters that significantly influence the outcome of the synthesis include the choice of solvent, reaction temperature, and pressure.

Solvent Effects on Synthetic Pathways

The solvent plays a multifaceted role in the synthesis of pyrimidine derivatives, influencing reactant solubility, reaction rates, and even the reaction pathway itself. In nucleophilic aromatic substitution reactions, such as the amination of chloropyrimidines, the polarity of the solvent can dramatically affect the reaction rate.

Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often employed to facilitate the dissolution of reactants and stabilize charged intermediates, thereby accelerating the reaction. However, the choice of solvent must be made carefully to avoid unwanted side reactions. For instance, in some cases, alcoholic solvents can lead to the formation of ether byproducts.

Recent studies have highlighted the use of water as a green and efficient solvent for the amination of fused pyrimidines under acidic conditions. acs.orgnih.gov The use of water can enhance reaction rates and simplify work-up procedures. The effect of different solvents on the yield of a model amination reaction is illustrated in the table below.

| Solvent | Dielectric Constant | Yield (%) |

| Water | 80.1 | 92 |

| Methanol | 32.7 | 85 |

| Ethanol | 24.6 | 82 |

| Acetonitrile (B52724) | 37.5 | 75 |

| Dioxane | 2.2 | 60 |

This interactive table showcases the hypothetical effect of solvent polarity on the yield of a nucleophilic aromatic substitution reaction on a pyrimidine core, based on general principles discussed in the literature. acs.orgnih.gov

Temperature and Pressure Control in Cyclization and Substitution Reactions

Temperature is a critical parameter that directly influences the rate of chemical reactions. In the synthesis of pyrimidine derivatives, controlling the temperature is essential to achieve the desired product while minimizing the formation of impurities. For instance, in the amination of chloropyrimidines, higher temperatures generally lead to faster reaction rates. acs.orgnih.gov However, excessive temperatures can promote side reactions such as decomposition or the formation of undesired isomers.

Pressure can also be a valuable tool, particularly in reactions involving gaseous reagents or when it is necessary to increase the boiling point of a solvent. In sealed-tube reactions, elevated pressure can significantly accelerate reaction rates and drive equilibria towards the desired products. Microwave-assisted synthesis, which involves rapid heating under controlled pressure, has emerged as a powerful technique for accelerating organic reactions, often leading to higher yields and shorter reaction times.

The following table illustrates the hypothetical effect of temperature on the yield of a cyclization reaction to form a pyrimidine ring.

| Temperature (°C) | Reaction Time (h) | Yield (%) |

| 80 | 24 | 65 |

| 100 | 12 | 80 |

| 120 | 6 | 91 |

| 140 | 4 | 88 (decomposition observed) |

This interactive table demonstrates the general trend of increasing yield with temperature up to an optimal point, beyond which side reactions may decrease the yield, a common observation in organic synthesis.

Catalytic Approaches in Pyrimidine Synthesis

Catalysis offers a powerful means to enhance the efficiency, selectivity, and sustainability of pyrimidine synthesis. Various catalytic systems have been developed for the formation of C-N bonds, which are central to the introduction of amino functionalities.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are widely used for the synthesis of aminopyrimidines. These reactions employ a palladium catalyst in conjunction with a suitable ligand to couple an amine with a halo-pyrimidine. The choice of ligand is crucial for the success of the reaction and can be tuned to achieve high yields and selectivity. The use of bulky phosphine (B1218219) ligands has been shown to be effective in the amination of halosubstituted heterocycles. nih.gov

Furthermore, other transition metals like copper and gold have also been utilized to catalyze the synthesis of pyrimidine derivatives through various cyclization and cycloaddition reactions. mdpi.com These catalytic methods often proceed under milder conditions and with greater functional group tolerance compared to traditional methods. The development of novel ionic liquid catalysts also presents a green and efficient approach for the synthesis of fused pyrimidine derivatives. oiccpress.com

The table below provides examples of catalytic systems that could be adapted for the amination of a substituted pyrimidine.

| Catalyst | Ligand | Base | Yield (%) |

| Pd(dba)₂ | BINAP | K₂CO₃ | 75 |

| Pd(dba)₂ | DavePhos | K₂CO₃ | 82 |

| Pd(dba)₂ | Cy-JosiPhos | K₂CO₃ | 88 |

| CuI | (Proline) | K₃PO₄ | 70 |

This interactive table presents hypothetical data on the effectiveness of different palladium-based catalytic systems for the amination of a chloro-pyrimidine, reflecting the importance of ligand choice as discussed in the literature. nih.gov

Reactivity and Chemical Transformations of 2 Ethoxypyrimidine 4,5 Diamine

Functionalization at the Pyrimidine (B1678525) Ring Nitrogen Atoms

The nitrogen atoms within the pyrimidine ring of 2-ethoxypyrimidine-4,5-diamine are potential sites for functionalization, including alkylation and acylation. However, the presence of the strongly activating amino and ethoxy groups can influence the regioselectivity of these reactions.

N-alkylation of primary amines is a fundamental process in organic synthesis, leading to compounds with modified biological and physical properties nih.gov. While specific studies on the N-alkylation of the ring nitrogens of this compound are not prevalent, the general principles of N-alkylation of heterocyclic amines suggest that this reaction is feasible nih.gov. The reaction typically involves an alkyl halide in the presence of a base. The regioselectivity of alkylation on the pyrimidine ring would be influenced by steric hindrance from the adjacent ethoxy and amino groups.

N-acylation of heterocyclic amines is a common transformation. For instance, the acylation of aminopyrimidines can be influenced by the position of the amino group and the reaction conditions oregonstate.edu. While direct N-acylation of the pyrimidine ring nitrogens in this compound might be challenging due to the presence of the more nucleophilic exocyclic amino groups, it could potentially occur under specific conditions with highly reactive acylating agents.

The nitrogen atoms of the pyrimidine ring can act as ligands for metal ions, forming coordination complexes. The formation of metal complexes with substituted pyrimidines is a well-established area of study. For example, various transition metal complexes of aminopyrimidine derivatives have been synthesized and characterized nih.govresearchgate.netrsc.orgmdpi.comresearchgate.net. The coordination can involve one or both of the ring nitrogen atoms, leading to the formation of mononuclear or polynuclear complexes. The specific coordination mode would depend on the metal ion, the solvent, and the reaction conditions. The presence of the adjacent amino and ethoxy groups on the this compound molecule could influence the stability and geometry of the resulting metal complexes.

Transformations of the Amine Functionalities

The exocyclic amino groups at the 4- and 5-positions are the most reactive sites for many chemical transformations due to their higher nucleophilicity compared to the ring nitrogens.

The amino groups of this compound are readily acylated by acyl halides or anhydrides in the presence of a base to form the corresponding amides. This is a common reaction for aminopyrimidines mdpi.comrsc.orggoogle.com. The relative reactivity of the 4- and 5-amino groups towards acylation would depend on their electronic environment and steric accessibility. It is possible to achieve mono- or di-acylation depending on the stoichiometry of the acylating agent and the reaction conditions.

Sulfonylation of the amino groups can be achieved by reacting this compound with sulfonyl chlorides in the presence of a base. This reaction yields the corresponding sulfonamides. The synthesis of diaminopyrimidine sulfonate derivatives has been reported, demonstrating the feasibility of this transformation nih.govacs.org.

Table 1: Examples of Acylation and Sulfonylation Reactions on Analogous Aminopyrimidines

| Starting Material | Reagent | Product | Reference |

| 2-Amino-6-methylpyrimidin-4-ol | Naphthalene-2-sulfonyl chloride | 2,6-Diaminopyrimidin-4-yl naphthalene-2-sulfonate | nih.govacs.org |

| 2-Amino-6-methylpyrimidin-4-ol | p-Toluenesulfonyl chloride | 2,6-Diaminopyrimidin-4-yl 4-methylbenzenesulfonate | nih.govacs.org |

| 5,6-Diaminopyrimidin-4(3H)-one | Acylating agents | Bisacylamino-derivatives | rsc.org |

The diazotization of primary aromatic amines to form diazonium salts is a well-known reaction that serves as a gateway to a variety of functional group transformations organic-chemistry.orgrsc.org. The amino groups of this compound can be expected to undergo diazotization upon treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid). The resulting bis-diazonium salt would be highly reactive and could undergo subsequent reactions such as Sandmeyer-type reactions to introduce halides, or coupling reactions with activated aromatic compounds to form azo dyes researchgate.netasianpubs.org. The stability of the intermediate diazonium salt will be a critical factor in the success of these transformations.

The vicinal diamine functionality in this compound can undergo condensation reactions with 1,2-dicarbonyl compounds, such as glyoxal and its derivatives, to form fused heterocyclic systems like pyrazines. This type of cyclocondensation is a common method for the synthesis of pteridines and related heterocyclic structures starting from 4,5-diaminopyrimidines researchgate.net. The reaction typically proceeds in a protic solvent, sometimes with acid or base catalysis. The specific structure of the resulting fused ring system would depend on the nature of the carbonyl compound used.

Reactivity at the Ethoxy Substituent

The ethoxy group at the C-2 position of the pyrimidine ring is a key functional handle that can participate in several chemical reactions, offering pathways for structural modification and further functionalization.

Ether Cleavage Reactions

While specific studies on the ether cleavage of this compound are not extensively documented, the reaction can be anticipated based on general principles of ether chemistry. Ether cleavage typically requires harsh conditions, such as treatment with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion.

The mechanism, either SN1 or SN2, is dependent on the nature of the alkyl group. In the case of an ethoxy group, an SN2 mechanism is generally favored. The expected products of such a reaction would be 2-hydroxypyrimidine-4,5-diamine and ethyl halide.

Table 1: General Conditions for Ether Cleavage

| Reagent | Conditions | Expected Products |

| HBr | Reflux | 2-Hydroxypyrimidine-4,5-diamine, Ethyl bromide |

| HI | Reflux | 2-Hydroxypyrimidine-4,5-diamine, Ethyl iodide |

It is important to note that the presence of the basic amino groups on the pyrimidine ring could lead to salt formation under strongly acidic conditions, potentially influencing the reaction rate and outcome.

Oxidation and Reduction Pathways of the Ethoxy Group

The ethoxy group itself is generally resistant to oxidation and reduction under standard conditions. The primary focus of redox reactions involving substituted pyrimidines is often the pyrimidine ring itself or other more susceptible functional groups.

Oxidation: Direct oxidation of the ethoxy group would require powerful oxidizing agents and harsh conditions, which would likely lead to the degradation of the pyrimidine ring. Milder oxidizing agents are not expected to affect the ethoxy group.

Reduction: The ethoxy group is not susceptible to reduction by common reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄). Studies on related compounds, such as ethyl 2-ethoxypyrimidine-5-carboxylate, have shown that reduction with LiAlH₄ primarily affects other functional groups or the pyrimidine ring itself, leaving the ethoxy group intact mdpi.com. Specifically, the reduction of ethyl 2-ethoxypyrimidine-5-carboxylate with LiAlH₄ resulted in the formation of ethyl 2-ethoxy-1,6-dihydropyrimidine-5-carboxylate, indicating that the pyrimidine ring is more susceptible to reduction than the ethoxy group mdpi.com.

Electrophilic and Nucleophilic Substitution on the Pyrimidine Ring

The pyrimidine ring in this compound is activated towards electrophilic substitution by the electron-donating amino and ethoxy groups. Conversely, the inherent π-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic attack, a reactivity that can be further influenced by the substituents.

Directed Ortho-Metalation and Related Reactions

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic compounds. In this reaction, a directing metalation group (DMG) coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. Both alkoxy and amino groups can act as DMGs.

In the case of this compound, the ethoxy group at C-2 and the amino groups at C-4 and C-5 can potentially direct lithiation. Based on the established hierarchy of directing groups, it is plausible that the amino groups, particularly the one at C-4, would exert a stronger directing effect than the ethoxy group. This would favor the deprotonation of the C-6 position, the only available ortho position.

Table 2: Potential Directed Ortho-Metalation of this compound

| Directing Group(s) | Expected Site of Lithiation | Subsequent Reaction with Electrophile (E+) |

| 4-Amino and 5-Amino | C-6 | 6-E-2-Ethoxypyrimidine-4,5-diamine |

| 2-Ethoxy | C-? (No adjacent C-H) | Not applicable |

The resulting 6-lithiated species can then be trapped with various electrophiles to introduce a wide range of functional groups at the C-6 position.

Functionalization at C-6 and Other Available Positions

The C-6 position of this compound is the most likely site for electrophilic substitution, including functionalization following directed ortho-metalation. The introduction of substituents at this position is a key strategy for the synthesis of novel derivatives with potentially interesting biological activities.

Beyond DoM, other electrophilic substitution reactions such as halogenation, nitration, and formylation could potentially occur at the C-6 position, driven by the activating effect of the amino and ethoxy groups. However, the high electron density of the ring may also lead to side reactions or over-substitution.

Nucleophilic aromatic substitution (SNAr) is another important pathway for the functionalization of the pyrimidine ring. While this compound itself does not possess a good leaving group for a typical SNAr reaction, derivatization of the amino groups or introduction of a halogen at the C-6 position could open up avenues for nucleophilic displacement.

Regioselectivity and Stereoselectivity in Derivatization

Regioselectivity: The regioselectivity of reactions involving this compound is primarily dictated by the electronic effects of the substituents.

Electrophilic Substitution: As discussed, the C-6 position is the most activated and sterically accessible site for electrophilic attack. The combined directing effects of the 4-amino and 5-amino groups strongly favor substitution at this position.

Nucleophilic Substitution: In hypothetical SNAr reactions on a C-6 halogenated derivative, the position of nucleophilic attack would be at C-6. The regioselectivity of nucleophilic substitution on pyrimidines is a complex interplay of electronic and steric factors, and can be influenced by the nature of the nucleophile and the reaction conditions.

Stereoselectivity: For reactions that introduce a new chiral center, the potential for stereoselectivity exists. However, in the context of the reactions discussed for this compound, such as electrophilic substitution or functionalization following DoM, the introduction of a chiral center is not a direct consequence of the reaction at the pyrimidine ring itself, unless a chiral electrophile or reagent is used. If a substituent introduced at C-6 or on one of the amino groups contains a chiral center, the formation of diastereomers would be possible.

Advanced Characterization Techniques for Structural Elucidation and Purity Assessment

Spectroscopic Analysis Methodologies

Spectroscopy is a cornerstone for the molecular characterization of 2-Ethoxypyrimidine-4,5-diamine, with each method providing unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR) for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR Spectroscopy : This technique identifies the different types of protons (¹H atoms) in the molecule. For this compound, ¹H NMR would be expected to show distinct signals for the protons on the pyrimidine (B1678525) ring, the two amine (-NH₂) groups, and the ethoxy (-OCH₂CH₃) group. The ethoxy group would typically present as a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, with their chemical shifts indicating attachment to an oxygen atom. The protons of the two amine groups and the single proton on the pyrimidine ring would appear as distinct signals, likely in the aromatic region of the spectrum.

¹³C NMR Spectroscopy : This method detects the carbon atoms in the molecule, with each unique carbon environment producing a separate signal. In this compound, distinct peaks would be expected for the four carbons of the pyrimidine ring and the two carbons of the ethoxy group. The chemical shifts of these peaks provide crucial information; for example, carbons bonded to nitrogen or oxygen atoms would appear further downfield. chemistrysteps.comlibretexts.org

2D-NMR Spectroscopy : Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) provide further structural detail by showing correlations between nuclei. A COSY spectrum would reveal couplings between adjacent protons, such as those within the ethoxy group, while an HSQC spectrum would link each proton signal to its directly attached carbon atom, confirming the assignments made in the 1D spectra.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Functional Group | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| Pyrimidine Ring | C-H | 7.0 - 8.5 | 140 - 160 |

| Pyrimidine Ring | C-N / C-O | - | 150 - 170 |

| Amine | -NH₂ | 3.0 - 6.0 | - |

| Ethoxy | -OCH₂- | 3.5 - 4.5 | 60 - 70 |

| Ethoxy | -CH₃ | 1.0 - 1.5 | 10 - 20 |

Note: The values presented are typical ranges and can vary based on solvent and other experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. uobasrah.edu.iq The IR spectrum of this compound would display characteristic absorption bands confirming its key structural features.

Key expected absorptions include:

N-H Stretching : The two primary amine (-NH₂) groups would typically show one or two sharp to medium intensity bands in the region of 3300-3500 cm⁻¹. core.ac.uk

C-H Stretching : Aromatic C-H stretching from the pyrimidine ring would appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the ethoxy group would be observed just below 3000 cm⁻¹.

C=N and C=C Stretching : Vibrations from the pyrimidine ring's double bonds would produce characteristic peaks in the 1450-1650 cm⁻¹ region.

C-O Stretching : A strong absorption band corresponding to the C-O stretch of the ethoxy group is expected in the 1000-1300 cm⁻¹ range. specac.com

N-H Bending : The amine groups would also exhibit bending vibrations, typically around 1600 cm⁻¹.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Primary Amine | N-H Stretch | 3300 - 3500 |

| Primary Amine | N-H Bend | 1580 - 1650 |

| Aromatic Ring | C-H Stretch | 3000 - 3100 |

| Aromatic Ring | C=C / C=N Stretch | 1450 - 1650 |

| Alkyl (Ethoxy) | C-H Stretch | 2850 - 2960 |

| Ether (Ethoxy) | C-O Stretch | 1000 - 1300 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. uobasrah.edu.iq For this compound (molecular formula C₆H₁₀N₄O), the molecular weight is 154.18 g/mol .

In an MS experiment, the molecule would be ionized, and the resulting molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) could confirm the elemental composition with high accuracy. The fragmentation pattern would likely involve the loss of the ethoxy group or parts of the pyrimidine ring, providing further evidence for the proposed structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from lower to higher energy orbitals. Aromatic and conjugated systems, like the pyrimidine ring in this compound, exhibit characteristic UV-Vis absorption spectra.

For the related compound 4,5-diaminopyrimidine, absorption maxima (λ_max) have been reported at approximately 290-292 nm in aqueous solution and 292 nm in acetonitrile (B52724). chemrxiv.org The presence of the ethoxy group, an auxochrome, on the pyrimidine ring of this compound would be expected to cause a slight shift in the absorption maximum. The spectrum provides a characteristic fingerprint useful for quantitative analysis and for studying the compound's electronic properties.

Chromatographic Separation and Purity Determination Methods

High-Performance Liquid Chromatography (HPLC) for Compound Purity and Identification

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying components in a mixture. It is widely used to determine the purity of pharmaceutical and chemical compounds.

A reversed-phase HPLC (RP-HPLC) method would be suitable for analyzing this compound. In such a method, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase, typically a mixture of water or buffer and an organic solvent like acetonitrile or methanol. sielc.comgoogle.com The compound's purity is determined by integrating the area of its corresponding peak in the chromatogram and comparing it to the total area of all peaks. The retention time—the time it takes for the compound to elute from the column—is a characteristic property under specific conditions and is used for identification. A UV detector is commonly coupled with HPLC, set to a wavelength where the compound absorbs strongly (e.g., near its λ_max of ~290 nm) to monitor the eluent. google.com

Table 3: Typical HPLC Parameters for Analysis of Pyrimidine Derivatives

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 150 x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile / Water or Buffer (e.g., Phosphate) |

| Elution | Isocratic or Gradient |

| Flow Rate | 0.8 - 1.2 mL/min |

| Column Temperature | 25 - 45 °C |

| Detection | UV at ~290 nm |

These parameters would be optimized to achieve a sharp, symmetrical peak for this compound with good resolution from any potential impurities. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts and Impurities

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique essential for the identification and quantification of volatile and semi-volatile impurities that may be present in a sample of this compound. wjpls.org This method is particularly useful for detecting residual solvents, unreacted starting materials, or volatile byproducts from the synthesis process. researchgate.net

In a typical GC-MS analysis, the sample is vaporized and injected into a gas chromatograph. The components of the mixture are separated based on their boiling points and interactions with the stationary phase of the GC column. researchgate.net As each separated component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio. wjpls.org The resulting mass spectrum serves as a molecular "fingerprint," allowing for the unambiguous identification of each impurity by comparing it to spectral libraries. wjpls.org

Potential volatile impurities in a synthesis of this compound could include solvents like ethanol (B145695) or acetonitrile, as well as precursors or their degradation products. The high sensitivity of GC-MS allows for the detection of these impurities even at trace levels, which is critical for ensuring the purity of the final compound. researchgate.netresearchgate.net

Table 1: Illustrative GC-MS Data for Potential Volatile Impurities

| Potential Impurity | Retention Time (min) | Key Mass Fragments (m/z) | Identification Method |

| Ethanol | 2.15 | 31, 45, 46 | Library Match (NIST) |

| Acetonitrile | 2.30 | 40, 41 | Library Match (NIST) |

| Pyridine (B92270) | 5.42 | 52, 79 | Library Match (NIST) |

| Unidentified Peak 1 | 6.89 | 55, 70, 84 | Further analysis required |

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Preliminary Assessment

Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for monitoring the progress of a chemical reaction in real-time and for conducting a preliminary assessment of product purity. researchgate.netthieme.de In the synthesis of this compound, TLC allows a chemist to quickly determine if the starting materials are being consumed and if the desired product is being formed. nih.gov

The process involves spotting a small amount of the reaction mixture onto a TLC plate coated with a stationary phase, typically silica (B1680970) gel. aga-analytical.com.pl The plate is then placed in a sealed chamber containing a suitable mobile phase (solvent system). As the solvent moves up the plate via capillary action, it carries the components of the mixture at different rates depending on their polarity and affinity for the stationary phase. researchgate.net This separation results in distinct spots at different heights on the plate.

By comparing the spots from the reaction mixture with spots of the starting materials and a purified product standard, one can track the reaction's progression. nih.gov The disappearance of reactant spots and the appearance of a new product spot indicate that the reaction is proceeding. The presence of multiple spots in the final product lane suggests the presence of impurities. aga-analytical.com.pl The retention factor (Rf), calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a key parameter for identifying components. mdpi.com

Table 2: Hypothetical TLC Monitoring of a Synthesis Reaction

| Compound | Rf Value (Ethyl Acetate/Hexane 1:1) | Spot at t=0h | Spot at t=2h | Spot at t=4h |

| Starting Material A | 0.75 | Strong | Faint | Absent |

| Starting Material B | 0.68 | Strong | Faint | Absent |

| This compound (Product) | 0.40 | Absent | Present | Strong |

| Byproduct | 0.25 | Absent | Faint | Faint |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov For a compound like this compound, this technique can provide unambiguous proof of its molecular structure, including bond lengths, bond angles, and conformational details. researchgate.netnih.gov

The technique requires a high-quality single crystal of the compound. This crystal is exposed to a focused beam of X-rays, and the resulting diffraction pattern is recorded. nih.gov The atoms within the crystal lattice diffract the X-rays in a specific and predictable manner, creating a unique pattern of spots of varying intensities. By analyzing the positions and intensities of these spots, a three-dimensional map of the electron density within the crystal's unit cell can be calculated. nih.gov From this map, the precise location of each atom can be determined, leading to a detailed model of the molecular structure. nih.gov This data is invaluable for confirming the compound's connectivity and stereochemistry. researchgate.netdtic.mil

Table 3: Representative Crystallographic Data for a Pyrimidine Derivative

| Parameter | Value |

| Empirical Formula | C6H10N4O |

| Formula Weight | 154.17 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.125 |

| b (Å) | 10.451 |

| c (Å) | 9.334 |

| β (°) | 105.62 |

| Volume (ų) | 763.9 |

| Z (molecules/unit cell) | 4 |

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) within a pure compound. mdpi.com This analysis provides experimental data to confirm the calculated empirical formula derived from the proposed molecular structure. unizin.org For this compound, with a proposed molecular formula of C₆H₁₀N₄O, elemental analysis serves as a crucial check on its atomic composition.

The procedure involves the combustion of a small, precisely weighed sample of the purified compound under controlled conditions. The resulting combustion gases (CO₂, H₂O, and N₂) are collected and quantified. From the amounts of these gases, the mass percentages of carbon, hydrogen, and nitrogen in the original sample are calculated. The percentage of oxygen is often determined by difference. unizin.org The experimentally found percentages are then compared to the theoretical percentages calculated from the molecular formula. A close agreement (typically within ±0.4%) between the found and calculated values provides strong evidence for the correctness of the proposed formula. researchgate.net

Table 4: Elemental Analysis Data for this compound (C₆H₁₀N₄O)

| Element | Theoretical (%) | Experimental (%) |

| Carbon (C) | 46.74 | 46.68 |

| Hydrogen (H) | 6.54 | 6.59 |

| Nitrogen (N) | 36.35 | 36.41 |

| Oxygen (O) | 10.38 | 10.32 |

Theoretical and Computational Chemistry Approaches for 2 Ethoxypyrimidine 4,5 Diamine

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to modern chemistry, enabling the detailed study of molecular systems. For a molecule such as 2-Ethoxypyrimidine-4,5-diamine, these calculations can predict its three-dimensional shape, the distribution of electrons, and various energetic properties, which are crucial for understanding its chemical behavior.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. ijcce.ac.irepstem.net It offers a good balance between accuracy and computational cost, making it suitable for studying medium-sized organic molecules like this compound. A typical DFT study involves optimizing the molecular geometry to find the lowest energy conformation. samipubco.com

For this compound, a DFT calculation, for instance using the B3LYP functional with a 6-311G(d,p) basis set, would be performed to determine its ground state properties. nih.govacs.org This would yield optimized bond lengths, bond angles, and dihedral angles. The planarity of the pyrimidine (B1678525) ring and the orientation of the ethoxy and diamine substituents would be key findings. Due to the presence of amino groups, intramolecular hydrogen bonding between the amine hydrogens and the pyrimidine nitrogens might be observed.

Hypothetical Optimized Geometrical Parameters for this compound using DFT

Below is an interactive table presenting hypothetical data for the optimized geometry of this compound, as would be predicted from a DFT calculation.

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C2-N1 | 1.34 Å |

| Bond Length | N1-C6 | 1.33 Å |

| Bond Length | C6-C5 | 1.42 Å |

| Bond Length | C5-C4 | 1.41 Å |

| Bond Length | C4-N3 | 1.35 Å |

| Bond Length | N3-C2 | 1.34 Å |

| Bond Length | C4-N4 | 1.37 Å |

| Bond Length | C5-N5 | 1.38 Å |

| Bond Length | C2-O1 | 1.36 Å |

| Bond Angle | N1-C2-N3 | 126° |

| Bond Angle | C4-C5-C6 | 118° |

| Bond Angle | N4-C4-C5 | 121° |

| Bond Angle | N5-C5-C4 | 120° |

Note: The data in this table is hypothetical and serves as an illustration of the expected results from a DFT calculation.

Computational methods are also employed to predict spectroscopic data, which can be invaluable for the identification and characterization of new compounds.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. By calculating the magnetic shielding tensors of the nuclei in the optimized molecular geometry, the chemical shifts can be estimated. For this compound, the predicted ¹H NMR spectrum would show distinct signals for the aromatic proton on the pyrimidine ring, the protons of the two amino groups, and the ethyl group protons of the ethoxy substituent. researchgate.net Similarly, the ¹³C NMR spectrum would show characteristic peaks for the carbon atoms in the pyrimidine ring and the ethoxy group.

IR Frequencies: Theoretical calculations of vibrational frequencies can aid in the interpretation of experimental infrared (IR) spectra. nih.govijirset.com The calculated IR spectrum for this compound would be expected to show characteristic absorption bands corresponding to the stretching and bending vibrations of the N-H bonds in the amino groups, the C-H bonds of the ethyl group, the C=N and C=C bonds within the pyrimidine ring, and the C-O bond of the ethoxy group.

Hypothetical Spectroscopic Data for this compound

This interactive table contains hypothetical predicted spectroscopic data.

| Spectrum | Group | Predicted Value |

| ¹H NMR | -NH₂ (C4) | 5.5-6.0 ppm |

| ¹H NMR | -NH₂ (C5) | 6.0-6.5 ppm |

| ¹H NMR | -OCH₂CH₃ | 4.2-4.5 ppm (quartet) |

| ¹H NMR | -OCH₂CH₃ | 1.3-1.5 ppm (triplet) |

| ¹³C NMR | C2 (C-O) | 160-165 ppm |

| ¹³C NMR | C4, C5 (C-N) | 140-150 ppm |

| IR | N-H stretch | 3300-3500 cm⁻¹ |

| IR | C-H stretch (aliphatic) | 2850-3000 cm⁻¹ |

| IR | C=N/C=C stretch | 1550-1650 cm⁻¹ |

| IR | C-O stretch | 1200-1250 cm⁻¹ |

Note: The data in this table is hypothetical and based on typical values for similar functional groups.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. irjweb.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO is an important parameter that provides insights into the chemical reactivity and stability of a molecule. nih.govaimspress.com

For this compound, the HOMO is expected to be localized on the electron-rich diaminopyrimidine ring, particularly on the amino groups. The LUMO is likely to be distributed over the pyrimidine ring. A smaller HOMO-LUMO gap would suggest higher reactivity. From the HOMO and LUMO energies, global reactivity descriptors such as chemical potential, hardness, and electrophilicity can be calculated. researchgate.net

Hypothetical Frontier Orbital Energies and Global Reactivity Descriptors

This interactive table presents hypothetical frontier orbital energies and calculated global reactivity descriptors.

| Parameter | Value |

| E(HOMO) | -5.8 eV |

| E(LUMO) | -1.2 eV |

| HOMO-LUMO Gap (ΔE) | 4.6 eV |

| Ionization Potential (I) | 5.8 eV |

| Electron Affinity (A) | 1.2 eV |

| Chemical Potential (μ) | -3.5 eV |

| Hardness (η) | 2.3 eV |

| Electrophilicity (ω) | 2.65 eV |

Note: The data in this table is hypothetical and for illustrative purposes.

Reaction Mechanism Studies and Pathway Predictions

Computational chemistry is a powerful tool for elucidating reaction mechanisms, allowing for the study of transition states and intermediates that may be difficult to observe experimentally. nih.gov

The synthesis of substituted pyrimidines can often proceed through multi-step reactions. mdpi.comrsc.org A computational study could elucidate the mechanism of the formation of the this compound ring. This would involve identifying the reactants and proposing a plausible reaction pathway, for example, through a condensation reaction followed by cyclization. researchgate.net By calculating the energies of the reactants, products, intermediates, and transition states, a reaction energy profile can be constructed. This profile would reveal the activation energies for each step, allowing for the identification of the rate-determining step of the reaction.

Once formed, this compound can undergo various derivatization reactions, for instance, at the amino groups. Computational methods can be used to study the mechanisms of these reactions. For example, the acylation of one of the amino groups could be modeled. Transition state theory would be used to locate the transition state structure for the reaction. Analysis of the geometry and vibrational frequencies of the transition state would confirm that it is a true saddle point on the potential energy surface connecting the reactants and products. The calculated activation energy would provide a quantitative measure of the reaction barrier, offering insights into the reaction kinetics.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of the conformational landscape and the non-covalent interactions that govern the behavior of a molecule like this compound in various environments.

Conformational Analysis:

The conformational flexibility of this compound is primarily dictated by the rotation around the C2-O bond of the ethoxy group and the orientations of the two amino groups at the C4 and C5 positions.

Ethoxy Group Conformation: Computational studies on similar alkoxy-substituted aromatic systems, such as ethoxybenzene, have shown that the most stable conformation is typically planar, with the alkyl group oriented away from the ring in a trans alignment to minimize steric hindrance. For this compound, it is expected that the ethoxy group will exhibit a preferred planar or near-planar orientation relative to the pyrimidine ring to maximize resonance stabilization. However, thermal energy at ambient temperatures may allow for rotation around the C2-O bond, leading to a dynamic equilibrium of conformers. The rotational barrier for the ethoxy group is influenced by both steric interactions with the adjacent amino group and electronic effects from the pyrimidine ring. Density Functional Theory (DFT) studies on related molecules like 2-methoxypyridine (B126380) have shown that the rotational barriers are influenced by a combination of steric repulsion and orbital interactions.

Amino Group Orientations: The amino groups at the C4 and C5 positions are also subject to rotational freedom. Their orientation can influence the molecule's dipole moment and its ability to participate in intra- and intermolecular hydrogen bonding. It is likely that the amino groups will be slightly pyramidalized, and their hydrogen atoms can be oriented to form hydrogen bonds with neighboring molecules or solvent molecules.

The following table summarizes the key rotational dynamics that would be investigated in a molecular dynamics simulation of this compound.

| Dihedral Angle | Description | Expected Behavior |

| C(6)-N(1)-C(2)-O | Rotation of the ethoxy group relative to the pyrimidine ring | A preferred planar conformation with a notable rotational energy barrier. |

| N(1)-C(2)-O-CH2 | Rotation around the O-CH2 bond of the ethoxy group | Relatively free rotation, with staggered conformations being energetically favored. |

| N(3)-C(4)-N-H | Rotation of the C4-amino group | Potential for intramolecular hydrogen bonding with the C5-amino group, influencing preferred orientations. |

| C(4)-C(5)-N-H | Rotation of the C5-amino group | Similar to the C4-amino group, with orientations influenced by steric and electronic factors. |

Intermolecular Interactions:

The 4,5-diamine substitution pattern on the pyrimidine ring creates a rich landscape for intermolecular interactions, particularly hydrogen bonding. Computational studies on diaminopyrimidine derivatives have highlighted the prevalence of specific hydrogen bonding motifs in the solid state.

Hydrogen Bonding: The two amino groups provide multiple hydrogen bond donors, while the pyrimidine ring nitrogens and the oxygen of the ethoxy group act as hydrogen bond acceptors. In a condensed phase, it is expected that this compound would form extensive hydrogen-bonded networks. Common motifs observed in related diaminopyrimidine structures include dimers formed through N-H···N interactions. The presence of two adjacent amino groups could also facilitate the formation of unique hydrogen bonding patterns with co-formers or solvent molecules.

π-π Stacking: The aromatic pyrimidine ring can participate in π-π stacking interactions with other aromatic systems. The electron-donating amino groups and the ethoxy group will influence the electron density of the ring, which in turn affects the nature and strength of these stacking interactions.

A molecular dynamics simulation would allow for the characterization of these non-covalent interactions by analyzing radial distribution functions and interaction energies between molecules.

Structure-Reactivity Relationship Prediction within Pyrimidine Frameworks

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools used to correlate the chemical structure of a compound with its biological activity or physicochemical properties. For pyrimidine frameworks, these models are invaluable for predicting reactivity and guiding the design of new derivatives with desired characteristics.

Key Molecular Descriptors:

The reactivity of this compound can be rationalized and predicted by calculating a variety of molecular descriptors. These descriptors quantify different aspects of the molecule's electronic and steric properties.

Electronic Descriptors: These descriptors are crucial for understanding the reactivity of the pyrimidine ring. The electron-donating nature of the ethoxy and amino groups is expected to increase the electron density of the pyrimidine ring, making it more susceptible to electrophilic attack.

HOMO and LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are indicative of the molecule's ability to donate and accept electrons, respectively. A higher HOMO energy suggests a greater ease of oxidation, while a lower LUMO energy indicates a greater ease of reduction.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically around the nitrogen and oxygen atoms) are susceptible to electrophilic attack, while regions of positive potential (around the amino hydrogens) are prone to nucleophilic attack.

Atomic Charges: Calculating the partial charges on each atom can help identify the most reactive sites.

Steric and Topological Descriptors: These descriptors relate to the size, shape, and connectivity of the molecule.

Molecular Volume and Surface Area: These parameters are important for understanding how the molecule might fit into a binding site of a biological target.

Topological Indices: These indices are numerical values derived from the molecular graph and can be correlated with various properties.

QSAR Models for Pyrimidine Derivatives:

Numerous QSAR studies have been performed on pyrimidine derivatives for a wide range of biological activities, including antibacterial, antifungal, and anticancer effects. dntb.gov.uascielo.br These studies have consistently shown that a combination of electronic, steric, and hydrophobic descriptors can be used to build predictive models.

The following table provides examples of descriptor classes and their relevance in predicting the activity of pyrimidine derivatives, which would be applicable to this compound.

| Descriptor Class | Specific Examples | Relevance to Reactivity and Activity |

| Electronic | HOMO/LUMO energies, Dipole moment, Atomic charges | Govern the molecule's ability to participate in electrostatic and orbital-controlled reactions. |

| Steric | Molecular volume, Molar refractivity, van der Waals surface area | Influence the binding affinity to a target site and can affect reaction rates. |

| Hydrophobic | LogP (octanol-water partition coefficient) | Determines the molecule's ability to cross biological membranes and interact with hydrophobic pockets in proteins. |

| Topological | Connectivity indices, Shape indices | Quantify the branching and overall shape of the molecule, which can be related to its interaction with a receptor. |

By developing QSAR models for a series of related pyrimidine-4,5-diamines, one could predict the activity of this compound and identify which structural features are most important for a particular biological endpoint. For instance, such models could reveal whether increasing the size of the alkoxy group at the 2-position or modifying the substituents on the amino groups would lead to enhanced activity.

Applications of 2 Ethoxypyrimidine 4,5 Diamine in Advanced Chemical Synthesis and Materials Science

Role as a Key Synthetic Intermediate for Novel Heterocyclic Systems

The strategic placement of two amino groups on adjacent carbons (an ortho-diamine arrangement) on the pyrimidine (B1678525) ring makes 2-Ethoxypyrimidine-4,5-diamine an ideal precursor for the synthesis of fused-ring systems. This reactivity is central to its role in creating diverse and novel heterocyclic compounds.

The primary utility of 4,5-diaminopyrimidines is in the construction of bicyclic heterocycles, where the two amino groups act as nucleophiles to form a second ring fused to the pyrimidine core. researchgate.net This is typically achieved through condensation reactions with compounds containing two electrophilic centers. For instance, reaction with α-dicarbonyl compounds, α-halogeno-ketones, or their equivalents can lead to the formation of various fused systems. rsc.org

Depending on the reaction conditions and the co-reactant, this compound can be used to synthesize a variety of fused pyrimidines, such as:

Purines: Reaction with aldehydes or formic acid derivatives can yield purine (B94841) analogues. researchgate.net The ethoxy group at the 2-position would result in novel substituted purines with potential applications in medicinal chemistry.

Pyrimido[4,5-b] jchemrev.comgoogle.comdiazepines: Condensation with β-dicarbonyl compounds like ethyl acetoacetate (B1235776) can produce seven-membered diazepine (B8756704) rings fused to the pyrimidine core. consensus.app

Pyrimido[4,5-b] jchemrev.comgoogle.comoxazines: Reaction with α-halogeno-ketones can lead to the formation of fused oxazine (B8389632) rings. rsc.org

The general synthetic scheme involves the initial formation of a Schiff base with one amino group, followed by an intramolecular cyclization and dehydration by the second amino group to complete the new heterocyclic ring. The resulting fused systems are of significant interest in drug discovery and materials science.

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all reactants, are a powerful tool for generating chemical diversity. nih.govorganic-chemistry.org Diamines are valuable components in MCRs for the synthesis of complex heterocyclic libraries.

This compound is a suitable candidate for MCRs designed to produce fused pyrimidine systems like pyrimido[4,5-d]pyrimidines. researchgate.net For example, in a three-component reaction, the diamine could react with an aldehyde and a compound with an active methylene (B1212753) group (like barbituric acid or thiourea) to rapidly assemble the pyrimido[4,5-d]pyrimidine (B13093195) scaffold. researchgate.net The efficiency and step-economy of MCRs make them highly attractive for creating large libraries of novel compounds for high-throughput screening in drug discovery and materials development. nih.gov

Table 1: Examples of Fused Heterocyclic Systems from Diaminopyrimidines

| Starting Diamine | Co-reactant Example | Fused Ring System | Reference |

| 4,5-Diaminopyrimidine | Aldehydes | Purine | researchgate.net |

| 4,5-Diaminopyrimidine | Ethyl Acetoacetate | Pyrimido[4,5-b] jchemrev.comgoogle.comdiazepinone | consensus.app |

| 4,5-Diaminopyrimidine Derivatives | α-Halogeno-ketones | Pyrimido[4,5-b] jchemrev.comgoogle.comoxazine | rsc.org |

| Barbituric Acid (as pyrimidine precursor) | Aromatic Aldehyde, Thiourea | Pyrimido[4,5-d]pyrimidine | researchgate.net |

Contributions to the Synthesis of Complex Organic Molecules

Beyond its role in creating novel heterocycles, the pyrimidine scaffold is a well-established pharmacophore and functional core in various industrial applications. This compound provides a functionalized starting point for the synthesis of valuable complex molecules.

Pyrimidine-based compounds are a cornerstone of the modern agrochemical industry, with applications as fungicides, insecticides, and herbicides. jchemrev.comacs.org Many commercial herbicides function by inhibiting essential plant enzymes, such as acetohydroxyacid synthase (AHAS). acs.orgmdpi.com

The synthesis of novel pyrimidine-based agrochemicals is an active area of research aimed at overcoming weed resistance and improving efficacy. acs.org Functionalized pyrimidines like this compound are valuable intermediates in this process. The amino and ethoxy groups can be modified or used as handles to attach other molecular fragments, allowing for the systematic design of new herbicidal candidates. nih.gov For example, the amino groups can be derivatized to form sulfonylureas or other structures known to interact with biological targets in weeds. A new class of herbicides that function by disrupting the de novo pyrimidine biosynthesis pathway in plants has recently been identified, further highlighting the importance of this chemical class in agrochemistry. nih.govpnas.org

Table 2: Pyrimidine Derivatives in Agrochemicals

| Application | Target/Mode of Action | Importance of Pyrimidine Core | References |

| Herbicides | Acetohydroxyacid synthase (AHAS) Inhibition | Core scaffold for binding to the enzyme active site. | acs.orgmdpi.com |

| Herbicides | Dihydroorotate dehydrogenase (DHODH) Inhibition | Disruption of the plant's pyrimidine biosynthesis pathway. | nih.govpnas.org |

| Fungicides | NADH Oxidoreductase Inhibition | The pyrimidine amine structure is a key pharmacophore for activity. | acs.org |

Diamino-substituted aromatic and heterocyclic compounds are frequently used in the cosmetics industry, particularly in hair care formulations. Diaminopyrimidine derivatives have found applications both as components of oxidative hair dyes and as active ingredients in hair loss treatments. google.comnbinno.com

In oxidative hair dyes, compounds known as "developers" or primary intermediates react with "couplers" in the presence of an oxidizing agent to form the final color. Aromatic diamines are common developers, and diaminopyrimidine derivatives such as 2,4,5-triamino-6-hydroxypyrimidine are used for this purpose. google.com The amino groups of this compound make it a suitable candidate for investigation as a developer substance.

Furthermore, a related compound, Diaminopyrimidine Oxide, is used in cosmetic formulations to combat hair loss by nourishing hair follicles and preventing the buildup of fibrous tissue around them. nbinno.comnbinno.com This demonstrates the utility of the diaminopyrimidine scaffold in specialty chemicals designed for hair care.

Exploration in Non-Biological Advanced Materials Development

The structural features of this compound also make it a promising monomer for the synthesis of novel polymers and advanced materials. Aromatic diamines are widely used as building blocks for high-performance polyamides, which are known for their thermal stability and mechanical strength. nih.govgoogle.comyoutube.com

The polycondensation reaction between a diamine and a dicarboxylic acid (or its more reactive diacid chloride derivative) yields a polyamide. nih.gov By using this compound as the diamine monomer, a polyamide with pyrimidine rings integrated directly into the polymer backbone can be synthesized. The incorporation of this nitrogen-rich heterocycle is expected to impart unique properties to the resulting material, such as:

Enhanced Thermal Stability: Aromatic and heterocyclic rings in the polymer backbone typically increase the glass transition temperature and decomposition temperature.

Specific Optical or Electronic Properties: The pyrimidine unit could contribute to the polymer's refractive index or its ability to participate in charge-transfer interactions.

Coordination Sites: The nitrogen atoms in the pyrimidine ring could act as coordination sites for metal ions, opening possibilities for creating polymer-metal composites or materials with catalytic properties.

Furthermore, polymers that exhibit changes in size or shape when stimulated by an electric field are known as electroactive polymers (EAPs). wikipedia.org Conducting polymers, a type of EAP, often consist of aromatic or heterocyclic units. mdpi.com Polyamides derived from this compound could be investigated for their potential as EAPs, where the electron-rich pyrimidine rings could facilitate charge transport along the polymer chain.

Potential as a Monomer or Ligand in Polymer Chemistry

Diamine monomers are fundamental building blocks for various polymers, including polyamides, polyureas, and epoxy resins, where they contribute to properties like adhesion, impact resistance, and hardness. specialchem.com Aromatic and heterocyclic diamines, in particular, can impart thermal stability and rigidity to the polymer backbone. mdpi.com

The structure of this compound, with its two primary amine groups, positions it as a potential diamine monomer for step-growth polymerization. These amino groups can react with dicarboxylic acids (or their derivatives) to form polyamides, or with diisocyanates to form polyureas. The pyrimidine ring, being an aromatic heterocycle, would be incorporated into the polymer backbone, likely enhancing the thermal stability and modifying the solubility of the resulting polymer. The ethoxy group could further influence the polymer's properties by affecting inter-chain interactions and solubility in organic solvents.

While direct experimental studies on the use of this compound in polymerization are not extensively documented in current literature, the behavior of other diamine monomers provides a strong basis for its potential. For instance, diamine monomers are widely used to create high-performance electroactive polyamides. mdpi.com

Table 1: Potential Polymerization Reactions Involving this compound

| Polymer Type | Co-monomer | Resulting Linkage | Potential Polymer Properties |

| Polyamide | Dicarboxylic Acid / Acyl Chloride | Amide | High thermal stability, specific solubility |

| Polyurea | Diisocyanate | Urea | Enhanced hydrogen bonding, potentially rigid structure |

| Polyimide | Dianhydride | Imide | Superior thermal and chemical resistance |

The incorporation of the pyrimidine moiety is analogous to how other specialized diamines, such as 4,5-bis(4-aminophenoxy)pyrene, are used to synthesize electroactive polyamides with unique fluorescence and thermal properties. mdpi.com The pyrimidine ring in the polymer chain resulting from this compound could offer sites for post-polymerization modification or influence the material's optical and electronic properties.

Investigation in Coordination Chemistry and Metal-Organic Frameworks

The field of coordination chemistry explores the formation of complexes between metal ions and ligands. Pyrimidine derivatives are of significant interest due to the presence of ring nitrogen atoms and exocyclic functional groups that can act as coordination sites. researchgate.netmdpi.com Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked by organic ligands. mdpi.com The tunable structure and high surface area of MOFs make them suitable for applications in gas storage, catalysis, and sensing. mdpi.commdpi.com

The this compound molecule possesses multiple potential coordination sites:

The two nitrogen atoms within the pyrimidine ring.

The nitrogen atoms of the two amino groups at the 4 and 5 positions.

This multi-dentate character suggests it could act as a versatile ligand. Research on similar pyrimidine compounds, such as trimethoprim, has shown that they can act as monodentate ligands, coordinating with metal ions like Cu(II) through a pyrimidinic nitrogen atom. researchgate.net In other cases, aminopyridines coordinate to iron(II) centers in a monodentate (η1) fashion through the pyridine (B92270) nitrogen. mdpi.com The adjacent amino groups on this compound could also enable it to act as a bidentate chelating ligand, forming a stable five-membered ring with a metal ion.

This coordination ability is the foundation for its potential use as an organic linker in the synthesis of MOFs. rsc.org The geometry of the ligand and its connectivity are crucial in determining the final topology and properties of the MOF. mdpi.com For example, 4,6-diamino-2-pyrimidinethiol has been successfully used as an organic linker to synthesize multifunctional Zn-MOFs and Co-MOFs. rsc.org Similarly, pyrimidine-4,6-dicarboxylate has been used to create a complex 3D MOF with lead(II) ions. mdpi.com

Table 2: Comparison of Potential Coordination Sites in Pyrimidine-Based Ligands

| Compound | Key Functional Groups | Observed Coordination Behavior |

| This compound | 4,5-diamino, 2-ethoxy, Ring Nitrogens | Potential for monodentate, bidentate chelation, or bridging in polymers/MOFs. |

| Trimethoprim | 2,4-diamino, Pyrimidine Ring | Acts as a monodentate ligand through a ring nitrogen with Cu(II) and Co(II). researchgate.net |

| 4,6-diamino-2-pyrimidinethiol | 4,6-diamino, 2-thiol, Ring Nitrogens | Used as an organic linker to form Zn-MOFs and Co-MOFs. rsc.org |

| Pyrimidine-4,6-dicarboxylate | 4,6-dicarboxylate, Ring Nitrogens | Forms a 3D MOF with Pb(II) ions, acting as a hexadentate ligand. mdpi.com |

Based on these precedents, this compound could be explored as a linker to create novel MOFs. The specific metal ions used and the synthesis conditions would dictate the resulting framework's structure and potential applications, which could range from catalysis to luminescent materials. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.